BenchChemオンラインストアへようこそ!

N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline

CYP450 Inhibition Drug Metabolism ADMET

N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline (CAS 301319-13-1) is a synthetic small molecule belonging to the dihydrotriazolo[1,5-a]pyrimidine class. It is characterized by a 5-phenyl substitution and a 7-(4-dimethylaminophenyl) group on the partially saturated bicyclic core.

Molecular Formula C19H19N5
Molecular Weight 317.4 g/mol
Cat. No. B3832229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline
Molecular FormulaC19H19N5
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4
InChIInChI=1S/C19H19N5/c1-23(2)16-10-8-15(9-11-16)18-12-17(14-6-4-3-5-7-14)22-19-20-13-21-24(18)19/h3-13,18H,1-2H3,(H,20,21,22)
InChIKeyGKBPONRNJFYWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline: Core Chemical Profile and Research Lineage


N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline (CAS 301319-13-1) is a synthetic small molecule belonging to the dihydrotriazolo[1,5-a]pyrimidine class [1]. It is characterized by a 5-phenyl substitution and a 7-(4-dimethylaminophenyl) group on the partially saturated bicyclic core. The compound is cataloged within commercial screening libraries, notably as ChemDiv3_004585 and Oprea1_163215 [1], and is available for research procurement at a minimum purity of 95% . Its primary presence in the literature is as a structural entity within broader combinatorial libraries rather than as an individually profiled lead, which marks the first critical selection criterion: its differentiation must be inferred from its precise structural features relative to close analogs, not from extensively published data on the molecule itself.

Why N,N-Dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline Cannot Be Simply Interchanged with Other Triazolopyrimidines


Within the dihydrotriazolo[1,5-a]pyrimidine family, biological activity is exquisitely sensitive to the substitution pattern at the 5- and 7-positions [1]. This compound features a unique combination of a 5-phenyl and a 7-(4-dimethylaminophenyl) group. Simply replacing it with a generic 'triazolopyrimidine' is scientifically unsound, as even minor alterations—such as changing the 7-substituent from an alkoxy chain to a substituted aniline or moving a methoxy group on the phenyl ring—generate distinct chemical entities with different molecular targets, physicochemical properties, and biological fingerprints [1][2]. This specificity is the basis for its inclusion in diversity-oriented screening libraries, where small structural variations are designed to probe distinct biological space [3]. The critical evidence below details the specific, measurable differences that justify its selection over the most relevant analogs.

Quantitative Differentiation of N,N-Dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline: A Decision-Focused Evidence Guide


CYP3A4 Inhibition Liability: Target Compound Profile vs. Class-Level Benchmarks

A direct CYP3A4 inhibition assay for the target compound is not publicly available. However, class-level data from a closely related triazolo[1,5-a]pyrimidine derivative, WS-716, demonstrates a specific and desirable minimal inhibitory effect on CYP3A4 [1]. This contrasts with the general liability of many unoptimized heterocycles that potently inhibit this enzyme, for which benchmark IC50 values can be in the low micromolar range. For procurement decisions, this class-level evidence suggests that the core scaffold possesses an inherent potential for low CYP3A4 interaction, but confirmation for the specific compound requires targeted profiling.

CYP450 Inhibition Drug Metabolism ADMET Off-Target Liability

In Vitro KDM4C Demethylase Inhibition: Evidence of Specific Target Engagement

A structurally distinct compound, N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline, which differs by a single methyl group on the phenyl ring, has been profiled against Lysine-specific demethylase 4C (KDM4C) [1]. This analog demonstrated an IC50 of 200 nM in a biochemical RFMS assay and an IC50 of 10,000 nM in a cellular assay assessing H3K9Me3 demethylation [1]. This cross-study comparable evidence establishes the 5-phenyl-7-(dimethylaminophenyl) pharmacophore as a viable starting point for KDM4C inhibition, with the target compound's unsubstituted 5-phenyl ring representing a key variable for modulating potency and cellular permeability.

Epigenetics Histone Demethylase KDM4C Enzyme Inhibition

Computational Physicochemical Profile: Quantified Advantages for CNS Drug Design

The target compound possesses a computed XLogP3-AA of 3.9 and a molecular weight of 317.4 g/mol [1]. These values place it within a favorable range for CNS drug design, where optimal parameters (typically MW <400, LogP 1-4) are critical for passive blood-brain barrier permeability [2]. This is further supported by class-level evidence where 7-substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines were specifically designed with hydrophobic sites at the 5 and 7 positions to facilitate CNS penetration and demonstrated in vivo anticonvulsant activity [2]. The compound's 4-dimethylaminophenyl group at the 7-position, a stronger basic center than the alkoxy chains in comparator compounds from the same class, provides a unique handle for modulating solubility and CNS exposure.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties Drug-likeness

Structural Divergence from Biphenyl Analog: A Defined Vector for Selectivity Profiling

A commercially available close analog, 4-(5-[1,1'-biphenyl]-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline (MFCD01794796), extends the 5-phenyl group to a 5-(4-biphenyl) group, significantly increasing molecular bulk and lipophilicity [1]. The target compound lacks this second phenyl ring. This single structural difference provides a defined tool for probing the steric and lipophilic tolerance of a biological target's binding pocket. The target compound serves as the minimally substituted 'parent' in a matched molecular pair analysis, where any differential activity can be directly attributed to the absence of the terminal phenyl ring.

Chemical Biology Selectivity Profiling Chemical Probe Structure-Activity Relationship

Validated Application Scenarios for Procuring N,N-Dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline


Structure-Activity Relationship (SAR) Probe for KDM4C Inhibitor Discovery

The most direct application stems from cross-study evidence [1]. Researchers aiming to optimize KDM4C demethylase inhibitors should procure this compound as a direct comparator to its 5-(4-methylphenyl) analog. Testing both in a biochemical (RFMS) or cellular (H3K9Me3) assay allows for the immediate quantification of the para-methyl group's contribution to potency and cellular permeability, a critical step in moving from a hit to a lead. This specific matched-pair analysis is not possible with other triazolopyrimidines.

CNS Drug Discovery Programs Focused on Vascular or Neurological Targets

Based on its calculated physicochemical profile and class-level activity [1][2], this compound is well-suited as a core scaffold for CNS programs, particularly those targeting conditions where triazolopyrimidines have shown promise, such as epilepsy or modulation of phosphodiesterases. Its distinct 7-(4-dimethylaminophenyl) group offers a vector for modulating basicity (pKa) and solubility, critical for optimizing CNS exposure and reducing peripheral side effects, a key advantage over neutral 7-alkoxy analogs from the same class [2].

Chemical Biology Probe for Defining Protein Target Space in Chemoproteomics

The compound's inclusion in curated diversity libraries (ChemDiv, Oprea) [1] validates its use as a high-quality, drug-like chemical probe. When procured alongside its close structural analogs, it becomes a powerful tool in chemoproteomics to map the ligandable proteome. Differential pull-down or thermal shift assays can identify novel targets preferentially engaged by the 5-phenyl-7-dimethylaniline scaffold versus other chemotypes, deconvoluting the biological activity of this specific chemical cluster.

ADMET Lead Optimization: Evaluating CYP3A4 Interaction Risk

For projects where drug-drug interaction is a primary concern, this compound serves as an initial test article. Class-level evidence indicates the core scaffold can be optimized for low CYP3A4 inhibition [1]. A procurement decision to specifically test this compound in a CYP3A4 inhibition panel (e.g., using human liver microsomes) is justified to experimentally confirm if this specific substitution pattern maintains the desirable low-interaction profile, directly informing the prioritization of this scaffold over others in the same library.

Quote Request

Request a Quote for N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.